molecular formula C10H24O6Si B096457 Methyltris(methoxyethoxy)silane CAS No. 17980-64-2

Methyltris(methoxyethoxy)silane

Cat. No.: B096457
CAS No.: 17980-64-2
M. Wt: 268.38 g/mol
InChI Key: OLTVTFUBQOLTND-UHFFFAOYSA-N
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Description

Methyltris(methoxyethoxy)silane is an organosilicon compound with the chemical formula C10H24O6Si. It is a versatile silane coupling agent used in various industrial and scientific applications. This compound is known for its ability to improve the interfacial compatibility between inorganic and organic materials, making it valuable in the production of advanced composite materials.

Mechanism of Action

Methyltris(methoxyethoxy)silane, also known as Methyltris(2-methoxyethoxy)silane, is a compound with the linear formula C10H24O6Si . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that silane compounds generally interact with inorganic substrates, including fiber glass, silica, silicates, and many metal oxides .

Mode of Action

The mode of action of this compound involves hydrolysis . The compound undergoes hydrolysis to form silanols, which can further react to form siloxane bonds . This process is crucial for the compound’s ability to form cross-links and adhere to various substrates .

Biochemical Pathways

The hydrolysis and subsequent reactions of the compound can influence the properties of materials, such as enhancing their hydrophobicity .

Result of Action

The result of this compound’s action is the formation of siloxane bonds, which can enhance the hydrophobicity and thermal stability of materials . This makes the compound valuable in various industrial applications, including the production of coatings, adhesives, and sealants .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and acidity . For instance, both temperature and acidity can promote the hydrolysis reactions of the compound . Furthermore, the compound is reported to be very hydrophobic and its hydrolysates are stable to 425 °C, with acceptable performance reported to 600 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltris(methoxyethoxy)silane can be synthesized through several methods. One common method involves the alcoholysis reaction of vinyltrichlorosilane with ethylene glycol monomethyl ether. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to achieve high yields .

Another method involves the silicon-hydrogen addition reaction of acetylene with tris(methoxyethoxy)silane. This reaction also requires specific catalysts and conditions to ensure efficient conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of cost-effective catalysts such as potassium carbonate loaded on gamma-alumina. This method has been optimized to achieve high conversion rates and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyltris(methoxyethoxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are essential for its application as a coupling agent and in the synthesis of advanced materials .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds. These products are valuable in the production of coatings, adhesives, and composite materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyltris(methoxyethoxy)silane is unique due to its ability to improve the interfacial compatibility of composite materials while providing excellent hydrophobicity and thermal stability. Its versatility in various applications, from coatings to biomedical devices, sets it apart from other similar compounds .

Properties

IUPAC Name

tris(2-methoxyethoxy)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O6Si/c1-11-5-8-14-17(4,15-9-6-12-2)16-10-7-13-3/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTVTFUBQOLTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO[Si](C)(OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066292
Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl-
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Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17980-64-2
Record name 6-(2-Methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane
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Record name Methyltris(2-methoxyethoxy)silane
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Record name Methyltris(methoxyethoxy)silane
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Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl-
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Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl-
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Record name 6-(2-methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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